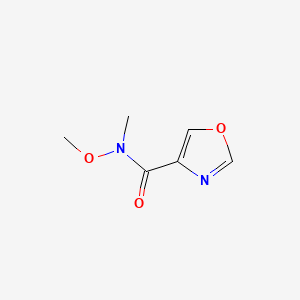

N-Methoxy-N-methyloxazole-4-carboxamide

Übersicht

Beschreibung

N-Methoxy-N-methyloxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyloxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxyamine derivative with an oxazole carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methoxy-N-methyloxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-4-carboxylic acids, while reduction can produce more saturated heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

N-Methoxy-N-methyloxazole-4-carboxamide has shown promise as a modulator of neurokinin-3 receptors, which are implicated in several central nervous system disorders. Research indicates that compounds targeting these receptors may be effective in treating conditions such as depression, anxiety, schizophrenia, and cognitive disorders . The neurokinin-3 receptor antagonists can potentially alleviate symptoms associated with these disorders by modulating neurochemical pathways.

Antidepressant Activity

Studies suggest that the blockade of nicotinic acetylcholine receptors (nAChR) is linked to the antidepressant effects of certain ligands . this compound could be investigated further for its ability to act on nAChR, providing a new avenue for antidepressant development, particularly for patients who do not respond to traditional selective serotonin reuptake inhibitors.

Therapeutic Efficacy

Recent studies have highlighted the efficacy of compounds related to this compound in various animal models. For example, in models simulating anxiety and depression, compounds exhibiting similar structural features have demonstrated significant therapeutic effects . These findings suggest that this compound may also have similar efficacy.

Development of Selective Inhibitors

The exploration of non-amidine-based inhibitors has led to the discovery of compounds that effectively modulate the classical complement pathway, which is crucial in inflammatory responses . This highlights the potential for this compound derivatives to serve as selective inhibitors in various biological pathways.

Wirkmechanismus

The mechanism by which N-Methoxy-N-methyloxazole-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

- 5-Methyl-4-phenyl-1,3-oxazole-2-carboxamide

- N,N-Dimethylpiperidine-4-carboxamide

Uniqueness

N-Methoxy-N-methyloxazole-4-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and materials science.

Biologische Aktivität

N-Methoxy-N-methyloxazole-4-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological effects.

Chemical Structure and Synthesis

This compound belongs to the oxazole family, characterized by a five-membered ring containing oxygen and nitrogen. The synthesis typically involves the reaction of methoxy derivatives with carboxylic acids under controlled conditions, leading to compounds with potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Immunosuppressive Effects : Studies have shown that derivatives of oxazole can significantly inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and modulate cytokine production, particularly tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation .

- Pro-apoptotic Mechanisms : The compound has been observed to upregulate pro-apoptotic markers such as caspases and Fas in Jurkat cells, suggesting a mechanism that may involve the induction of apoptosis as a pathway for its immunosuppressive activity .

- Antiproliferative Activity : In various cell lines, including mouse splenocytes, this compound demonstrated dose-dependent inhibition of cell proliferation, indicating its potential as an anti-cancer agent .

Table 1: Summary of Biological Activities

Case Studies

- Immunosuppressive Properties : A study investigated the effects of various derivatives on human PBMCs. Results indicated that this compound effectively suppressed LPS-induced TNF-α production, showcasing its potential in managing autoimmune conditions .

- Apoptosis Induction : In Jurkat T-cell models, treatment with this compound resulted in significant increases in caspase expression. This suggests that the compound may activate apoptotic pathways critical for therapeutic interventions in cancers .

- Anticancer Potential : Research involving different cancer cell lines demonstrated that this compound inhibited cell growth significantly at concentrations below 100 μM without exhibiting cytotoxicity to normal cells .

The biological activity of this compound appears to be mediated through multiple pathways:

- Caspase Activation : The compound enhances the expression of caspases, which are crucial for the execution phase of apoptosis.

- NF-κB Pathway Modulation : By influencing NF-κB signaling, it may alter immune responses and promote apoptosis in certain cell types.

Eigenschaften

IUPAC Name |

N-methoxy-N-methyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8(10-2)6(9)5-3-11-4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZBCFKKLKXCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=COC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.